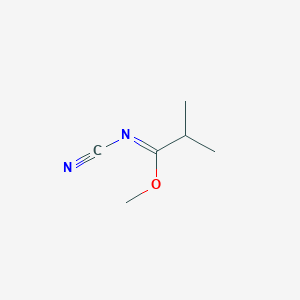

methyl N-cyano-2-methylpropanimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

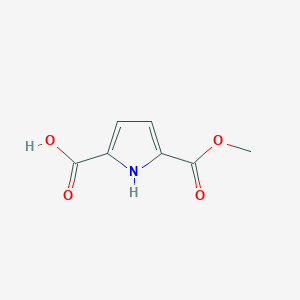

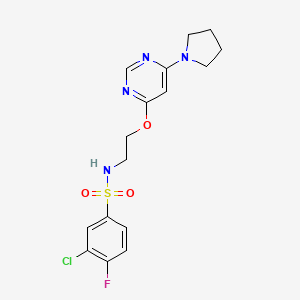

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, without specific data or resources, it’s challenging to provide the molecular structure analysis of "methyl N-cyano-2-methylpropanimidate" .Chemical Reactions Analysis

The chemical reactivity of a compound depends on its molecular structure. Cyanoacetamide-N-derivatives, which might be structurally similar to “methyl N-cyano-2-methylpropanimidate”, are known to participate in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, etc. Unfortunately, without specific data, it’s challenging to provide these details for "methyl N-cyano-2-methylpropanimidate" .Scientific Research Applications

Clinical Outcomes and Kinetics of Propanil : This study focused on the clinical outcomes and kinetics of propanil, a pesticide, following acute poisoning. It highlighted the lethality of propanil in cases of poisoning and the treatments used, such as methylene blue and supportive care. The study emphasized the need for more research into the optimal management of acute propanil poisoning (Roberts et al., 2009).

Methylphenidate Pharmacology and Uses : This article reviewed methylphenidate, a central nervous system stimulant used for treating attention-deficit/hyperactivity disorder and narcolepsy. It highlighted its mechanism of action and its efficacy in various clinical conditions (Challman & Lipsky, 2000).

Alternatives to Methyl Bromide Treatments : This research discussed alternatives to methyl bromide for controlling pests in various settings, including agricultural and quarantine applications. The study explored various physical control methods and fumigant replacements (Fields & White, 2002).

Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant : This study described the characterization of a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile), a compound used in radical-mediated degradation studies in pharmaceuticals (Wells-Knecht & Dunn, 2019).

Biochemical and Histopathological Findings of N-butyl-2-cyanoacrylate : This experimental study investigated the potential toxicity of N-butyl-2-cyanoacrylate, particularly in the context of its use in dentistry as an adhesive and sealing glue (Inal et al., 2006).

Managing Nematodes Without Methyl Bromide : This research provided an overview of nematode management practices in high-value crop production systems in the absence of methyl bromide, a widely used pre-plant soil fumigant (Zasada et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl N-cyano-2-methylpropanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(2)6(9-3)8-4-7/h5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPTWBWIVATEPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)

![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)

![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)

![N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593357.png)

![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)

![1-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2593363.png)